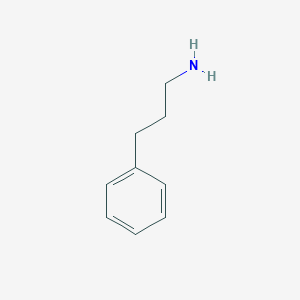
3-Phenylpropylamine
概要
説明
3-フェニルプロピルアミンは、3-フェニル-1-プロピルアミンとしても知られており、フェニルプロピルアミン類に属する有機化合物です。これは、プロピルアミン鎖にフェニル基が結合したものです。 3-フェニルプロピルアミンの分子式はC9H13Nで、分子量は135.21 g/molです 。この化合物は、医薬品や有機合成など、さまざまな分野で応用されていることが知られています。
2. 製法
合成経路と反応条件: 3-フェニルプロピルアミンは、いくつかの方法で合成できます。一般的な方法の1つは、パラジウム炭素などの触媒存在下で、3-フェニルプロピオニトリルを水素ガスで還元することです。 この反応は通常、穏やかな条件下で行われ、温度は25〜30°C、圧力は1〜2気圧に維持されます .
工業的製造方法: 工業的には、3-フェニルプロピルアミンは、通常、3-フェニルプロピオニトリルの触媒的水素化によって製造されます。このプロセスには、ニトリル化合物が適切な触媒の存在下で水素化される連続フロー反応器の使用が含まれます。 反応条件は、最終生成物の高収率と純度が得られるように最適化されています .
3. 化学反応解析
反応の種類: 3-フェニルプロピルアミンは、次のようなさまざまな化学反応を起こします。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、3-フェニルプロピオンアルデヒドまたは3-フェニルプロピオン酸を形成するように酸化できます。
還元: 水素化リチウムアルミニウムなどの還元剤を使用して、3-フェニルプロパノールを形成するように還元できます。
置換: アミノ基が他の官能基に置き換わる求核置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム(KMnO4)。
還元: 無水エーテル中の水素化リチウムアルミニウム(LiAlH4)。
置換: 水酸化ナトリウム(NaOH)などの塩基の存在下でのハロアルカンまたはアシルクロリド。
生成される主な生成物:
酸化: 3-フェニルプロピオンアルデヒド、3-フェニルプロピオン酸。
還元: 3-フェニルプロパノール。
生化学分析
Biochemical Properties
It is known that this compound interacts with certain enzymes such as trypsin-1 and trypsin-2
Cellular Effects
It is known that the compound can influence cellular function through its interactions with enzymes like trypsin-1 and trypsin-2 . These interactions could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to interact with enzymes such as trypsin-1 and trypsin-2
準備方法
Synthetic Routes and Reaction Conditions: 3-Phenylpropylamine can be synthesized through several methods. One common method involves the reduction of 3-phenylpropionitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-phenylpropionitrile. This process involves the use of a continuous flow reactor, where the nitrile compound is hydrogenated in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions: 3-Phenylpropylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-phenylpropionaldehyde or 3-phenylpropionic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 3-phenylpropanol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 3-Phenylpropionaldehyde, 3-Phenylpropionic acid.
Reduction: 3-Phenylpropanol.
Substitution: Various substituted phenylpropylamines depending on the reagents used.
科学的研究の応用
3-フェニルプロピルアミンは、科学研究においていくつかの応用があります。
化学: 医薬品や農薬を含むさまざまな有機化合物の合成における中間体として使用されます。
生物学: この化合物は、酵素や受容体に対する効果など、潜在的な生物活性を研究されています。
医学: 3-フェニルプロピルアミンの誘導体は、神経疾患の治療など、潜在的な治療的用途のために研究されています。
作用機序
3-フェニルプロピルアミンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。たとえば、モノアミンオキシダーゼなどの酵素の基質として作用し、対応する代謝産物の生成につながる可能性があります。 この化合物は、アドレナリン受容体とも相互作用し、神経伝達物質の放出と取り込みに影響を与える可能性があります .
類似化合物:
- 3-フェニルプロパンアミン
- ベンゼンプロパンアミン
- ガンマ-フェニルプロピルアミン
- ヒドロシンナミルアミン
比較: 3-フェニルプロピルアミンは、その特定の構造配置により、さまざまな化学反応に関与し、独特の生物活性を示すため、独特です。 類似の化合物と比較すると、反応性パターンと薬理学的特性が異なる可能性があり、研究や産業における特定の用途に役立ちます .
類似化合物との比較
- 3-Phenylpropanamine
- Benzenepropanamine
- Gamma-phenylpropylamine
- Hydrocinnamylamine
Comparison: 3-Phenylpropylamine is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Compared to similar compounds, it may have different reactivity patterns and pharmacological properties, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
3-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUQWQRTDLVQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174307 | |
| Record name | 3-Phenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |
| Record name | 3-Phenylpropylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19942 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.11 [mmHg] | |
| Record name | 3-Phenylpropylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19942 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2038-57-5 | |
| Record name | Benzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2038-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylpropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylpropylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04410 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Phenylpropylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYLPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8326EZ31P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

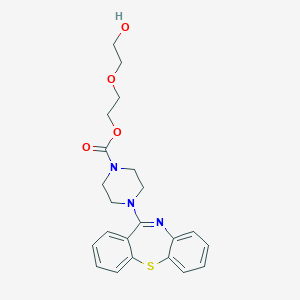
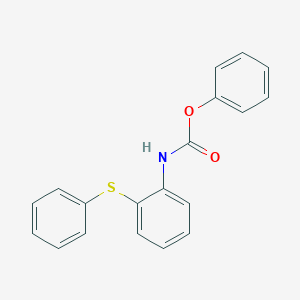
![(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester](/img/structure/B116613.png)
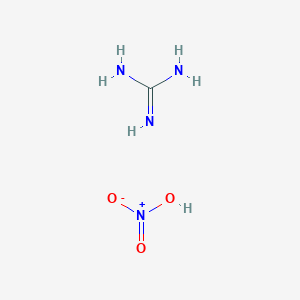
![(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester](/img/structure/B116616.png)
![N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester](/img/structure/B116617.png)
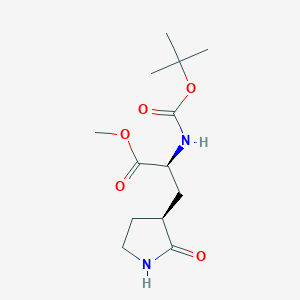
![Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B116620.png)
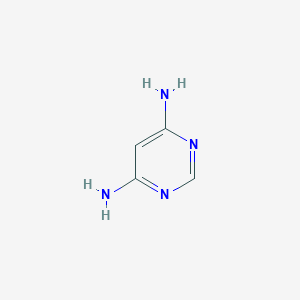
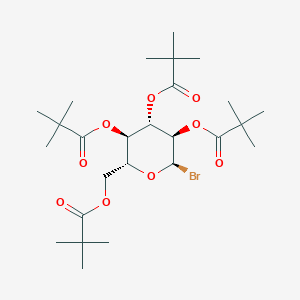
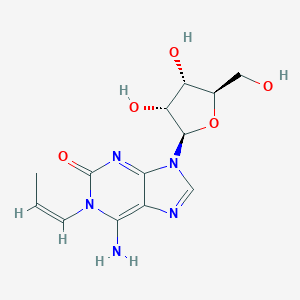
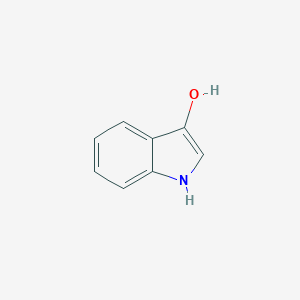
![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]](/img/structure/B116630.png)
